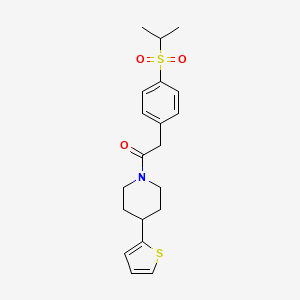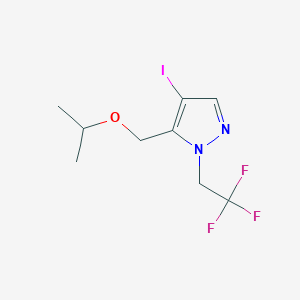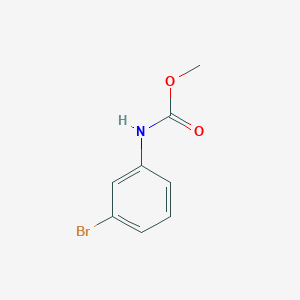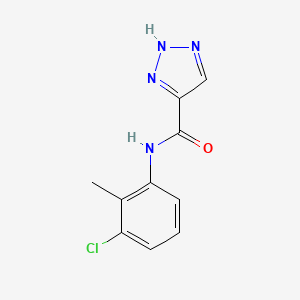
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a methoxyphenyl group attached to the isoxazole ring, which suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a methoxyphenyl group. The isoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. This, combined with the presence of the methoxyphenyl group, could result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include a high degree of stability due to the aromaticity of the isoxazole ring and the methoxyphenyl group .Scientific Research Applications
- Isoxazoline rings, like the one in our compound, are valuable in medicinal chemistry. Researchers have explored their diverse biological activities . Investigating the pharmacological effects of this compound could lead to novel drug candidates.
- The compound’s structure suggests it could participate in [3+2] cycloaddition reactions. These reactions involve the combination of two reactants to form a new ring system. Researchers have successfully synthesized pyrrole products from similar styrylisoxazoles under mild conditions .
- Compounds related to our target have been studied for their liquid crystalline properties. Researchers have identified mesophases and textures upon cooling from isotropic liquid to crystalline solid . Understanding these properties can inform materials science and display technology.
- Continuous flow photochemical synthesis has gained attention. Our compound could be explored in this context, especially considering its UV absorption properties. Researchers have optimized photoredox catalytic mechanisms using LEDs .
- Isoxazoles are commonly found in commercially available drugs. Developing eco-friendly synthetic routes to these compounds is essential. Researchers continue to explore new methods for their efficient synthesis .
Medicinal Chemistry and Drug Discovery
Cycloaddition Reactions
Liquid Crystals and Mesophases
Photochemical Synthesis
Eco-Friendly Synthetic Strategies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-19-8-4-16(5-9-19)21-14-18(23-30-21)15-29-22(25)17-6-10-20(11-7-17)31(26,27)24-12-2-3-13-24/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZPIYOAZYJWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)


